![molecular formula C20H25N5O2 B5571162 4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)
4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical structure of 4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine includes components that are key in various synthetic pathways and chemical reactions. For instance, morpholine derivatives, such as those synthesized from β-enamino esters involving reactions with morpholine, have been shown to yield functionalized tetrahydropyrimidin-2-thiones with good diastereoselectivity under certain conditions, suggesting potential utility in synthesizing complex pyrimidine-based compounds (Liu et al., 2014). Similarly, microwave-assisted synthesis methods have been employed to create novel pyrimidine derivatives with potential pharmacological applications, highlighting the versatility of pyrimidine and morpholine in drug development (Chaudhary et al., 2012).
Drug Development and Molecular Interaction
In the context of drug development, 4-(Pyrimidin-4-yl)morpholines have been recognized as significant pharmacophores in the inhibition of PI3K and PIKKs, crucial components in the PI3K-AKT-mTOR signaling pathway, often implicated in cancer. The unique structural elements of morpholine, including its ability to adopt co-planar conformations with adjacent aromatic cores, underscore its role in designing selective kinase inhibitors (Hobbs et al., 2019).
Bioactive Compound Synthesis
The synthesis of bioactive compounds utilizing morpholine and pyrimidine derivatives has been extensively studied. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have been synthesized for potential topical drug delivery, indicating the role of morpholine derivatives in enhancing drug solubility and permeation (Rautio et al., 2000). Furthermore, the synthesis of pyridine derivatives with insecticidal properties involves morpholine components, demonstrating the utility of such compounds in developing agrochemicals (Bakhite et al., 2014).
Advanced Material Development
Morpholine and pyrimidine derivatives are also involved in the development of advanced materials. For example, the synthesis of novel 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and morpholine for drug discovery showcases the application of these compounds in creating building blocks with increased size and conformational flexibility, potentially leading to the development of new pharmacologically active molecules (Feskov et al., 2019).
Mecanismo De Acción
The mechanism of action of piperidine and morpholine derivatives can vary widely depending on the specific compound and its biological targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, and antipsychotic properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-22-18(13-19(23-15)24-9-11-27-12-10-24)17-3-2-8-25(14-17)20(26)16-4-6-21-7-5-16/h4-7,13,17H,2-3,8-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQXVJGYNUDBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)C3CCCN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
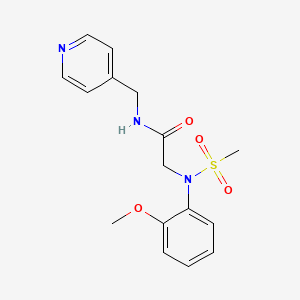
![3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]propyl N-(4-chlorophenyl)carbamate](/img/structure/B5571095.png)
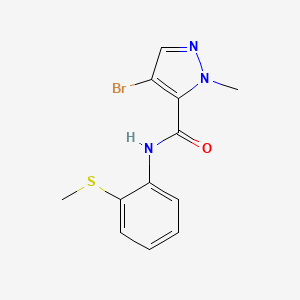
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)
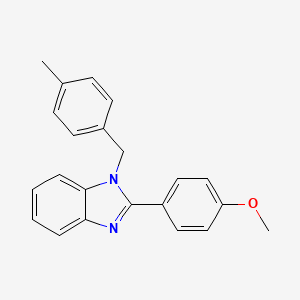
![4-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B5571136.png)
![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)
![N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B5571144.png)
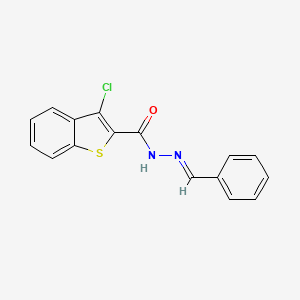
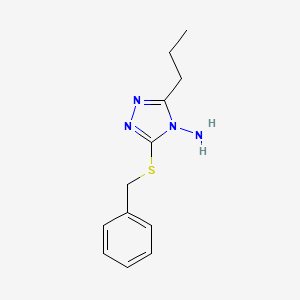
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
![2-[carbamoyl-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]amino]acetic acid](/img/structure/B5571182.png)
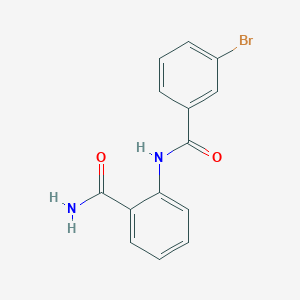
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)
